molecular formula C12H24O11 B1243173 WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1

WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1

Cat. No.: B1243173
M. Wt: 344.31 g/mol
InChI Key: SERLAGPUMNYUCK-TYAXEWERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Glcp-(1->6)-D-Gal-OH is a glycosyl alditol consisting of alpha-D-glucopyranose and D-galactitol residues joined in sequence by a (1->6) glycosidic bond. It derives from a galactitol and an alpha-D-galactose.

Scientific Research Applications

1. Improved Representation of Ambiguous Carbohydrate Structures

WURCS 2.0 significantly advances the representation of ambiguous carbohydrate structures, which is crucial for storing and analyzing carbohydrate structures in literature and databases. The format has been updated to handle ambiguous monosaccharide structures, including those with undefined ring closure or unknown anomeric information. This capability enables a broader representation of carbohydrates in scientific research, especially in glycomics and structural biology (Matsubara et al., 2017).

2. Integration with Semantic Web Technologies

WURCS 2.0, with its linear notation system, is designed for integration into Semantic Web technologies. This aspect is essential for linking carbohydrate data across various life science databases efficiently. WURCS 2.0’s unique notation ensures distinct representation of published glycan structures, facilitating data interoperability and analysis in bioinformatics (Tanaka et al., 2014).

3. Conversion to Commonly Used Formats

The GlycanFormatConverter tool, developed for interpreting WURCS, can convert it to basic and widely used formats like IUPAC. This feature aids in making WURCS more accessible and readable for researchers, enhancing its utility in glycan research and data sharing (Tsuchiya et al., 2018).

4. Application in Glycan Structure Repositories

WURCS 2.0 is utilized in GlyTouCan, the international glycan structure repository. Its flexibility and comprehensive representation capabilities make it an ideal format for registering a wide variety of glycans. This application significantly benefits glycobiology research, allowing for the accurate depiction and retrieval of complex glycan structures (Tsuchiya et al., 2017).

Properties

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2S,3R,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9+,10-,11+,12-/m0/s1

InChI Key

SERLAGPUMNYUCK-TYAXEWERSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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